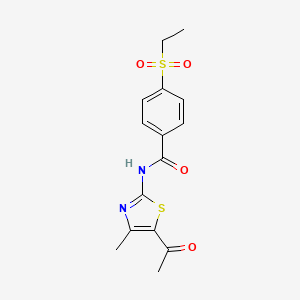

N-(5-acetyl-4-methylthiazol-2-yl)-4-(ethylsulfonyl)benzamide

Description

N-(5-Acetyl-4-methylthiazol-2-yl)-4-(ethylsulfonyl)benzamide is a synthetic small molecule featuring a thiazole core substituted with acetyl and methyl groups at positions 5 and 4, respectively, and a 4-(ethylsulfonyl)benzamide moiety at position 2. Its synthesis involves established methods for thiazole derivatives, including N-acylation and cyclization reactions .

Properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-ethylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S2/c1-4-23(20,21)12-7-5-11(6-8-12)14(19)17-15-16-9(2)13(22-15)10(3)18/h5-8H,4H2,1-3H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJFLTTZRNGDKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-acetyl-4-methylthiazol-2-yl)-4-(ethylsulfonyl)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: Starting with a thioamide and an α-haloketone to form the thiazole ring.

Acetylation: Introduction of the acetyl group at the 5-position of the thiazole ring using acetic anhydride.

Sulfonylation: Introduction of the ethylsulfonyl group on the benzene ring using ethylsulfonyl chloride.

Amidation: Coupling the thiazole derivative with 4-(ethylsulfonyl)benzoic acid to form the final benzamide compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the ethylsulfonyl group.

Reduction: Reduction reactions could target the carbonyl groups or the thiazole ring.

Substitution: Electrophilic or nucleophilic substitution reactions could occur on the benzene ring or the thiazole ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be explored for its potential as an enzyme inhibitor or a receptor modulator.

Medicine

In medicinal chemistry, it could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several benzamide- and thiazole-based derivatives. Key comparisons include:

Substituent Effects on the Thiazole Core

Compound 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide):

- Compound 8a (N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide): Features a pyridine-thiadiazole hybrid system instead of a simple thiazole.

Sulfonyl and Benzamide Modifications

Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide):

- Compound 5 (N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyloxazol-2-yl)benzamide): Incorporates a sulfamoyl-linked oxazole-thiazole scaffold. Demonstrates dual sulfonamide and benzamide functionalities, enabling multi-target interactions .

Physicochemical Properties

Biological Activity

N-(5-acetyl-4-methylthiazol-2-yl)-4-(ethylsulfonyl)benzamide is a synthetic organic compound belonging to the thiazole derivatives class. This compound exhibits significant biological activity due to its unique structural features, which include a thiazole ring, an acetyl group, and an ethylsulfonyl substituent. This article reviews its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound's structure is critical to its biological activity. The thiazole ring is known for its role in various biochemical processes, while the ethylsulfonyl group enhances solubility and interaction with biological targets. The following table summarizes key structural features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Thiazole ring, acetyl group, ethylsulfonyl group | Distinct chemical properties and reactivity |

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies indicate that compounds with similar thiazole structures exhibit potent antibacterial and antifungal activities. For instance:

- Antibacterial Activity : In vitro studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 6.25 µg/ml to 200 µg/ml against these pathogens .

- Antifungal Activity : The compound has also demonstrated antifungal properties against strains such as Candida albicans, with MIC values comparable to established antifungal agents like ketoconazole .

The mechanism by which this compound exerts its effects likely involves binding to specific enzymes or receptors, inhibiting their activity. Thiazole derivatives have been studied for their ability to inhibit carbonic anhydrase enzymes, suggesting a potential pathway for therapeutic applications .

Case Studies and Research Findings

- Enzymatic Studies : Research indicates that this compound can act as a biochemical probe or inhibitor in enzymatic studies. Its interactions with biological targets are crucial for understanding its therapeutic potential.

- Comparative Studies : A comparative analysis of various thiazole derivatives has shown that modifications in the side chains significantly influence their reactivity and biological activity. For example, altering the position of the ethylsulfonyl group can lead to different biological profiles.

- In Vivo Studies : While most studies focus on in vitro assessments, future research should explore in vivo efficacy and safety profiles to establish the therapeutic viability of this compound.

Q & A

Q. Table 1: Comparison of Synthesis Methods

| Method | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Classical N-acylation | Pyridine, RT, 24h | 65–75 | |

| DMAP-catalyzed | DCM, ultrasonication | 80–85 | |

| Flash chromatography | Ethyl acetate/hexane | >90 purity |

Basic: Which spectroscopic and structural characterization techniques are validated for this compound?

Answer:

- IR spectroscopy confirms amide C=O stretching (1650–1680 cm⁻¹) and sulfonyl S=O peaks (1150–1200 cm⁻¹) .

- NMR (1H, 13C): Thiazole protons resonate at δ 7.2–8.1 ppm; sulfonyl groups show distinct deshielding in 13C spectra .

- X-ray crystallography reveals intermolecular hydrogen bonds (e.g., N–H⋯N, C–H⋯O) stabilizing crystal packing .

Advanced: How can computational models optimize reaction design and mechanistic understanding?

Answer:

- Quantum chemical calculations (e.g., DFT) predict transition states and intermediates for sulfonamide coupling reactions .

- Reaction path search methods identify optimal solvents (e.g., pyridine vs. DCM) and catalysts (e.g., DMAP) by analyzing activation energies .

- Case study: Computational screening reduced experimental trials by 40% in benzenesulfonamide syntheses .

Advanced: How do structural modifications impact enzyme inhibitory activity (e.g., tyrosinase, PFOR)?

Answer:

- Electron-withdrawing groups (e.g., sulfonyl, acetyl) enhance binding to enzyme active sites via hydrogen bonding and π-π stacking .

- Thiazole ring substitutions : 4-Methyl groups increase lipophilicity, improving membrane permeability, while 5-acetyl groups stabilize amide conformations critical for inhibition .

- Contradiction resolution : Discrepancies in IC₅₀ values across studies are addressed by standardizing assay conditions (pH, temperature) and using isothermal titration calorimetry (ITC) to validate binding .

Advanced: What strategies reconcile contradictory biological data in analogous benzamide derivatives?

Answer:

- Meta-analysis of structure-activity relationships (SAR) identifies substituent effects. For example:

- Trifluoromethyl groups improve metabolic stability but may reduce solubility .

- Ethylsulfonyl vs. methylsulfonyl: The former enhances selectivity for tyrosine kinase over carbonic anhydrase .

- Molecular dynamics (MD) simulations clarify conformational flexibility in enzyme binding pockets, explaining variability in inhibitory potency .

Advanced: How are reaction intermediates and byproducts characterized in complex syntheses?

Answer:

- LC-MS/MS monitors transient intermediates (e.g., acyl pyridinium ions in N-acylation) .

- Tandem mass spectrometry identifies byproducts like sulfonic acid derivatives from over-oxidation .

- Case study : In thiazole-acetamide syntheses, <5% byproduct formation was achieved via controlled stoichiometry (1:1.1 amine:acyl chloride) .

Advanced: What role does regioselectivity play in functionalizing the thiazole ring?

Answer:

- Directing groups : The 4-methyl group on thiazole directs electrophilic substitution to the 5-position, enabling selective acetylation .

- Challenges : Competing reactions at the 2-amino group are mitigated by protecting-group strategies (e.g., Boc protection) .

- Computational guidance : Fukui function analysis predicts reactive sites, reducing trial-and-error in regioselective modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.